molecular formula C29H19N3 B1359256 2,6-di(9H-carbazol-9-yl)pyridine CAS No. 168127-49-9

2,6-di(9H-carbazol-9-yl)pyridine

Cat. No. B1359256
M. Wt: 409.5 g/mol
InChI Key: CUQGKGMUSQKHFO-UHFFFAOYSA-N
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Description

Synthesis Analysis

DCP can be synthesized using various fluoro-substituted pyridines and carbazole as starting materials . An efficient catalyst-free C-N coupling reaction is used, resulting in high yields of 85-95% .


Molecular Structure Analysis

DCP is a bipolar host material with high triplet energy, carrier mobilities, and a deep highest occupied molecular orbital (HOMO) level . It has been used as a solution-processable phosphorescent bipolar host material for highly efficient optoelectronic devices such as OLED displays .


Chemical Reactions Analysis

DCP has been used in the synthesis of a series of carbazole-pyridine hybrid compounds through an efficient catalyst-free C-N coupling reaction . The bi-, tri-, and tetra-carbazole substituted pyridine derivatives have been synthesized with high yields .


Physical And Chemical Properties Analysis

DCP has been used in the creation of electrochromic devices (ECDs), which display remarkable electrochromic behaviors from the bleached to colored states . The ECDs have shown a high optical contrast (Δ T, 45.8%), short switching time (ca. 0.3 s), high coloration efficiency (528.8 cm 2 C −1) at 580 nm, and high redox cycling stability .

Scientific Research Applications

Electrochromic Devices

  • Scientific Field : Materials Science

Organic Light Emitting Diodes (OLEDs)

  • Scientific Field : Electronics
  • Application Summary : 2,6-di(9H-carbazol-9-yl)pyridine is used in the fabrication of organic light emitting diodes (OLEDs) .
  • Methods of Application : The compound is used as a conducting polymer in the fabrication process .
  • Results or Outcomes : The use of 2,6-di(9H-carbazol-9-yl)pyridine in OLEDs contributes to their high thermal and electroluminescent properties .

Photovoltaic Cells

  • Scientific Field : Renewable Energy
  • Application Summary : 2,6-di(9H-carbazol-9-yl)pyridine is used in the fabrication of photovoltaic cells .
  • Methods of Application : The compound is used as a conducting polymer in the fabrication process .
  • Results or Outcomes : The use of 2,6-di(9H-carbazol-9-yl)pyridine in photovoltaic cells contributes to their high thermal and electroluminescent properties .

Memory Based Devices

  • Scientific Field : Computer Science
  • Application Summary : 2,6-di(9H-carbazol-9-yl)pyridine is used in the fabrication of memory based devices .
  • Methods of Application : The compound is used as a conducting polymer in the fabrication process .
  • Results or Outcomes : The use of 2,6-di(9H-carbazol-9-yl)pyridine in memory based devices contributes to their high thermal and electroluminescent properties .

Supercapacitors

  • Scientific Field : Energy Storage
  • Application Summary : 2,6-di(9H-carbazol-9-yl)pyridine is used in the fabrication of supercapacitors .
  • Methods of Application : The compound is used as a conducting polymer in the fabrication process .
  • Results or Outcomes : The use of 2,6-di(9H-carbazol-9-yl)pyridine in supercapacitors contributes to their high thermal and electroluminescent properties .

Biosensors

  • Scientific Field : Biotechnology
  • Application Summary : 2,6-di(9H-carbazol-9-yl)pyridine is used in the fabrication of biosensors .
  • Methods of Application : The compound is used as a conducting polymer in the fabrication process .
  • Results or Outcomes : The use of 2,6-di(9H-carbazol-9-yl)pyridine in biosensors contributes to their high thermal and electroluminescent properties .

properties

IUPAC Name

9-(6-carbazol-9-ylpyridin-2-yl)carbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H19N3/c1-5-14-24-20(10-1)21-11-2-6-15-25(21)31(24)28-18-9-19-29(30-28)32-26-16-7-3-12-22(26)23-13-4-8-17-27(23)32/h1-19H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUQGKGMUSQKHFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=NC(=CC=C4)N5C6=CC=CC=C6C7=CC=CC=C75
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H19N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-di(9H-carbazol-9-yl)pyridine

Synthesis routes and methods

Procedure details

To a solution of carbazole (97.0 g, 0.58 mol) and 2,6-dichloropyridine (41.0 g, 0.28 mol) in dry DMF (200.0 ml) was slowly added NaH (20.0 g, 0.83 mol) at room temperature under nitrogen atmosphere and stirring. The addition of NaH was taken over 60 minutes. After the addition of NaH, the mixture was heated to 160° C. and kept at this temperature for 12 hours. After cooling, water (300.0 ml) was added into the reaction mixture. The product as a brown solid was collected by filtration. The crude product was purified with recrystallization from acetone/water to give 92.2 g (81.3 g) of product.
Quantity
97 g
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reactant
Reaction Step One
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41 g
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20 g
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0 (± 1) mol
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0 (± 1) mol
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300 mL
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200 mL
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Reaction Step Seven

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
61
Citations
CW Kuo, JC Chang, YT Huang, JK Chang, LT Lee… - Materials, 2019 - mdpi.com
A series of carbazole-based polymers (PdCz, P(dCz2-co-dTC1), P(dCz2-co-dTC2), P(dCz1-co-dTC2), and PdTC) were deposited on indium tin oxide (ITO) conductive electrodes using …
Number of citations: 11 www.mdpi.com
CW Kuo, BW Wu, JK Chang, JC Chang, LT Lee, TY Wu… - Polymers, 2018 - mdpi.com
2,6-Di(9H-carbazol-9-yl)pyridine (DiCP) was synthesized and its corresponding homopolymer (PDiCP) and copolymers (P(DiCP-co-CPDT), P(DiCP-co-CPDT2), P(DiCP-co-CPDTK), …
Number of citations: 17 www.mdpi.com
C Tang, J Chen, Y Li, X Liu, L Zhang, F Wang… - Electronic Materials …, 2021 - Springer
Three new pyridine-cored alkyl-substituted carbazole derivatives of 2,6-bis(2,7-dimethyl-9H-carbazol-9-yl)pyridine (2,7-MeCzPy), 2,6-bis(3,6-dimethyl-9H-carbazol-9-yl) pyridine (3,6-…
Number of citations: 4 link.springer.com
C Tang, J Chen, Z Zhu, C Shao, Y Wang, Y Chen… - Optical Materials, 2022 - Elsevier
Two carbazole or carbazole-3-carbonitrile/pyridine-based bipolar materials were designed and synthesized as the hosts for solution-processed sky-blue PhOLEDs and green TADF-…
Number of citations: 2 www.sciencedirect.com
CW Kuo, JC Chang, JK Chang, WC Hsieh… - Journal of …, 2022 - Elsevier
A 3,5-di(9H-carbazol-9-yl)benzonitrile (CzBN)-containing homopolymer (P(CzBN)) and five CzBN-containing 2,2′-bithiophene (BTP) copolymers, namely (P(CzBN-co-BTP)), P(CzBN-…
Number of citations: 1 www.sciencedirect.com
Y Yang, Z Jiang, Y Liu, T Guan, Q Zhang… - The Journal of …, 2022 - ACS Publications
Real-time monitoring of singlet–triplet transitions is an effective tool for studying room-temperature phosphorescent molecules. For femtosecond transient absorption (TA) spectroscopy …
Number of citations: 11 pubs.acs.org
CW Kuo, JC Chang, LT Lee, YD Lin, PY Lee, TY Wu - Polymers, 2022 - mdpi.com
Four 1,4-bis((9H-carbazol-9-yl)methyl)benzene-containing polymers (PbCmB, P(bCmB-co-bTP), P(bCmB-co-dbBT), and P(bCmB-co-TF)) were electrosynthesized onto ITO transparent …
Number of citations: 4 www.mdpi.com
CW Kuo, JC Chang, YX Lin, PY Lee, TY Wu, TH Ho - Coatings, 2022 - mdpi.com
A 1,4-bis((9H-carbazol-9-yl)methyl)benzene (DCB)-containing homopolymer (P(DCB)) and four DCB- and ED-derivative (3,4-ethylenedioxythiophene (EDOT) and 3,4-…
Number of citations: 2 www.mdpi.com
G Li, J Zheng, K Klimes, ZQ Zhu, J Wu… - ACS applied materials …, 2019 - ACS Publications
A novel host material of “M”-type carbazole/fluorene-based mDCzPF with a high triplet energy by utilizing meta-substituted phenyl groups as linkers was developed. It was demonstrated …
Number of citations: 43 pubs.acs.org
Q Chen, BH Han - Macromolecular Rapid Communications, 2018 - Wiley Online Library
Polycarbazoles with rigid skeletons and electron‐rich conjugated systems are beneficial to form permanent porous materials with intrinsic photoelectric properties. In recent years, the …
Number of citations: 58 onlinelibrary.wiley.com

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